molecular formula C28H30ClN3O5 B5177231 (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE

(2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE

Cat. No.: B5177231
M. Wt: 524.0 g/mol
InChI Key: CMNHRPXKYVRNHY-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, a methoxyphenyl group, and a morpholinylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Formation of the Amide Bond: The amide bond is formed by reacting the intermediate with a suitable amine under dehydrating conditions.

    Introduction of the Morpholinylpropyl Group: The morpholinylpropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the amide bond and the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-3-[5-(3-BROMOPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
  • **(2Z)-3-[5-(3-FLUOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE
  • **(2Z)-3-[5-(3-METHYLPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer unique chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClN3O5/c1-35-23-8-6-20(7-9-23)27(33)31-25(28(34)30-12-3-13-32-14-16-36-17-15-32)19-24-10-11-26(37-24)21-4-2-5-22(29)18-21/h2,4-11,18-19H,3,12-17H2,1H3,(H,30,34)(H,31,33)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHRPXKYVRNHY-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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